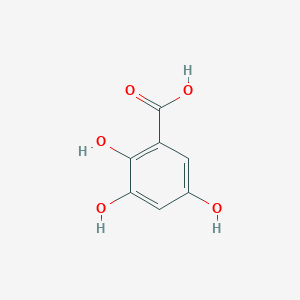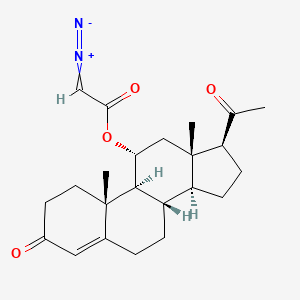
1-Fluorohexane
描述
1-Fluorohexane is a chemical compound belonging to the group of aliphatic saturated halogenated hydrocarbons. Its chemical formula is C6H13F . This compound is a colorless liquid that is soluble in ether and benzene. It is primarily used in organic chemistry as a reagent or solvent and in physical chemistry as a model compound for understanding the physico-chemical properties of fluorinated hydrocarbons .
准备方法
1-Fluorohexane can be synthesized through the reaction of 1-chlorohexane or 1-bromohexane with potassium fluoride in ethylene glycol. The reaction conditions typically involve heating the mixture to facilitate the substitution of the halogen atom with a fluorine atom .
Synthetic Route: [ \text{CH}_3(\text{CH}_2)_5\text{Cl} + \text{KF} \rightarrow \text{CH}_3(\text{CH}_2)_5\text{F} + \text{KCl} ]
Industrial Production: The industrial production of this compound follows a similar synthetic route, with the reaction being scaled up and optimized for higher yields and purity. The use of ethylene glycol as a solvent helps in the efficient transfer of the fluoride ion to the hexane chain .
化学反应分析
1-Fluorohexane undergoes several types of chemical reactions, including:
-
Substitution Reactions: The fluorine atom in this compound can be substituted by other nucleophiles under appropriate conditions. For example, reacting with activated magnesium results in the formation of a Grignard reagent: [ \text{CH}_3(\text{CH}_2)_5\text{F} + \text{Mg} \rightarrow \text{C}6\text{H}{13}\text{MgF} ]
-
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions of this compound are less common, it can undergo these reactions under strong conditions, leading to the formation of various fluorinated organic compounds.
-
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include potassium fluoride, magnesium, and various oxidizing or reducing agents .
科学研究应用
1-Fluorohexane has several scientific research applications:
Organic Chemistry: It is used as a reagent or solvent in various organic synthesis reactions.
Physical Chemistry: It serves as a model compound for studying the physico-chemical properties of fluorinated hydrocarbons.
Biological Studies: Although less common, it can be used in studies involving the interaction of fluorinated compounds with biological systems.
Industrial Applications: It is used in the production of other fluorinated organic compounds and as a solvent in various industrial processes
作用机制
The mechanism of action of 1-Fluorohexane primarily involves its role as a reagent or solvent in chemical reactions. The fluorine atom in the compound can participate in various chemical transformations, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reaction or application in which this compound is used .
相似化合物的比较
1-Fluorohexane can be compared with other similar compounds such as 1-Chlorohexane, 1-Bromohexane, and 1-Iodohexane. These compounds share similar structures but differ in the halogen atom attached to the hexane chain. The presence of different halogens affects their reactivity, boiling points, and solubility:
1-Chlorohexane (C6H13Cl): Has a higher boiling point and different reactivity compared to this compound.
1-Bromohexane (C6H13Br): More reactive than this compound due to the larger size and lower bond dissociation energy of the bromine atom.
1-Iodohexane (C6H13I): Even more reactive than 1-Bromohexane, with a lower boiling point and higher reactivity due to the iodine atom
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as higher bond strength and lower reactivity compared to its chloro, bromo, and iodo counterparts.
属性
IUPAC Name |
1-fluorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F/c1-2-3-4-5-6-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFERIJCSHDJMSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059910 | |
| Record name | Hexane, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373-14-8 | |
| Record name | 1-Fluorohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=373-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluorohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 1-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexane, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluorohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.149 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-fluorohexane interact with tungsten hexacarbonyl, and what are the downstream effects?
A1: this compound can interact with tungsten hexacarbonyl (W(CO)6) in two ways: either through the fluorine atom (W−F bonding) or through a three-center, two-electron C(H)−M bond (agostic interaction). Research suggests that W−F bonding is favored when this compound is introduced to a solution of W(CO)6. [] This interaction forms (1-C6H13F)W(CO)5. Further studies indicate that this complex may undergo linkage isomerization through an intramolecular pathway. []
Q2: Can you provide the structural characterization of this compound, including its molecular formula, weight, and relevant spectroscopic data?
A2:
- Molecular Weight: 104.17 g/molWhile the provided abstracts don't delve into detailed spectroscopic data, studies utilizing scanning tunneling microscopy (STM) have elucidated the conformation and orientation of this compound within monolayers on graphite surfaces. []
Q3: How does the presence of this compound influence the catalytic activity of WO3-SiO2 in reactions involving 1-butene?
A3: The addition of this compound to a reactor containing WO3-SiO2 catalyst and 1-butene has been shown to promote the isomerization of 1-butene while inhibiting its disproportionation. [] This suggests that this compound can modulate the catalytic activity of WO3-SiO2, influencing the selectivity of the reaction pathways.
Q4: Has computational chemistry been used to study this compound, and if so, what insights have been gained?
A4: Yes, computational methods such as energy minimizations and molecular dynamics simulations have been employed to study the behavior of this compound. Specifically, these techniques successfully reproduced the structural parameters observed in experimental studies of this compound monolayers on graphite. [] The simulations highlighted the crucial role of anisotropic electrostatic forces associated with the fluorine atom in governing the self-assembly process of these monolayers. []
Q5: Are there studies exploring the potential toxicity of this compound?
A5: While not extensively discussed in the provided abstracts, one study specifically focuses on comparing the hepatotoxicity (liver toxicity) of 1-fluoropentane and this compound. [] This suggests that research has been conducted to assess the potential toxicological profile of this compound.
Q6: Can positrons bind to this compound, and how was this determined?
A6: Experiments using energy-resolved positron annihilation suggest that positrons can indeed bind to this compound and other larger alkane molecules. [] The evidence comes from observing significantly enhanced annihilation rates at specific positron energies corresponding to the excitation of molecular vibrations in these molecules. This observation aligns with a model where the incoming positron forms a temporary bond with the molecule (a vibrational Feshbach resonance), increasing the likelihood of annihilation. [] The shift in the energy of these resonances in larger alkanes is interpreted as a measure of the positron binding energy. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


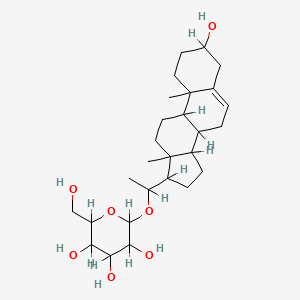
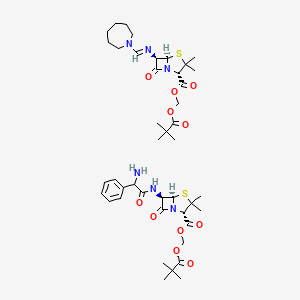
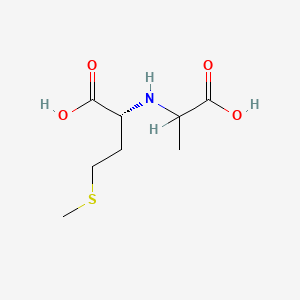
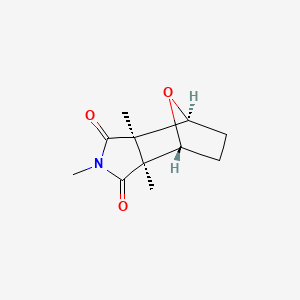



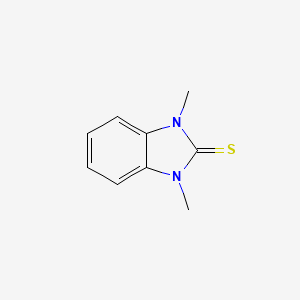

![Trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3,7-dihydroxychroman-4-one](/img/structure/B1214860.png)
![6-Quinazolinecarboxylic acid,3-(2-chlorophenyl)-3,4-dihydro-5,7- dimethyl-2-[[[(methylamino)carbonyl]oxy]- methyl]-4-oxo-,ethyl ester](/img/structure/B1214863.png)
![2-butoxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-4-one](/img/structure/B1214864.png)
